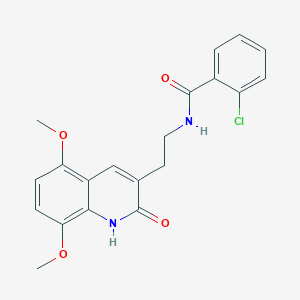

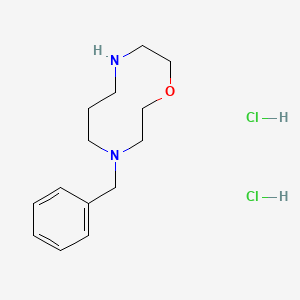

2-chloro-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a benzamide derivative, which is a class of compounds containing a carboxamido substituent attached to a benzene ring . It also contains a quinoline moiety, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are known to possess a wide range of biological activities .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzamides and quinolines undergo a variety of chemical reactions. Benzamides, for example, can undergo hydrolysis, reduction, and reactions with Grignard reagents . Quinolines can participate in electrophilic and nucleophilic substitution reactions, reductions, and oxidations .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties of benzamides and quinolines can be inferred, such as their solubility in organic solvents, their melting and boiling points, and their spectral properties .科学的研究の応用

Metabolism and Pharmacokinetics

- Studies on compounds like almorexant, a dual orexin receptor antagonist, detail their metabolism, disposition, and elimination in humans. These studies provide insights into how similar compounds might be metabolized and their potential applications in treating conditions like insomnia through receptor antagonism (Dingemanse et al., 2013).

Antiallergic Properties

- Research on derivatives of quinoline, such as 3,4,5-trihydroxy-N-(8-hydroxyquinolin-2-yl)benzamide (SG-HQ2), has shown that these compounds can inhibit mast cell-mediated allergic inflammation. This suggests potential applications in developing treatments for allergic inflammatory diseases by suppressing histamine release and pro-inflammatory cytokines (Je et al., 2015).

Neuroinflammatory Research

- Isoquinoline derivatives, such as those used for imaging neuroinflammation in schizophrenia-related psychosis, indicate the utility of similar compounds in studying and potentially treating neuroinflammatory conditions. This research demonstrates the role of neuroinflammation in schizophrenia and the potential for compounds that can be imaged or affect this process (Doorduin et al., 2009).

Antiviral and Antimalarial Applications

- Hydroxychloroquine, a quinoline derivative, has been studied for its effectiveness against COVID-19, highlighting the antiviral potential of related compounds. While the specific compound is not mentioned, this illustrates the broader research interest in quinolines and benzamides for infectious disease applications (Gautret et al., 2020).

作用機序

将来の方向性

The future directions for research on this compound would depend on its biological activity and potential applications. Given the wide range of activities exhibited by benzamides and quinolines, this compound could be of interest in fields such as medicinal chemistry, materials science, and chemical biology .

特性

IUPAC Name |

2-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O4/c1-26-16-7-8-17(27-2)18-14(16)11-12(19(24)23-18)9-10-22-20(25)13-5-3-4-6-15(13)21/h3-8,11H,9-10H2,1-2H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXNFXYXIPVNSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2958595.png)

![1-(5-chloro-2-methoxyphenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2958596.png)

![4-Iodo-2-methoxy-6-{[(5-methyl-3-isoxazolyl)amino]methyl}benzenol](/img/structure/B2958597.png)

![1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecane](/img/structure/B2958599.png)

![3-{1-[4-(tert-butyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B2958602.png)

![4-tert-butyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2958609.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2958610.png)

![2-chloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2958612.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2958613.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2958617.png)